Cas no 1286699-77-1 (2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide)

2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
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- 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide
- 2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- F3407-4664
- 2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- AKOS024486468
- VU0627202-1
- 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- 1286699-77-1
-
- インチ: 1S/C24H28N4O3/c1-18-6-8-19(9-7-18)15-25-23(29)17-28-16-22(20-4-3-5-21(14-20)30-2)24(26-28)27-10-12-31-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
- InChIKey: UVTVFCWUTVVTSS-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C(C3C=CC=C(C=3)OC)=CN(CC(NCC3C=CC(C)=CC=3)=O)N=2)CC1
計算された属性
- せいみつぶんしりょう: 420.21614077g/mol
- どういたいしつりょう: 420.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 68.6Ų
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4664-15mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-2μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-20μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-4mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-30mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-5μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-3mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-50mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-2mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-4664-10mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 10mg |
$79.0 | 2023-09-10 |
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamideに関する追加情報
Introduction to 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide and Its Significance in Modern Chemical Research
The compound with the CAS number 1286699-77-1, formally known as 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This intricate molecular structure, characterized by its multifaceted aromatic and heterocyclic components, has garnered attention due to its potential therapeutic applications and mechanistic insights into biological pathways.
At the core of this compound's appeal lies its unique combination of functional groups, including a pyrazole ring, a morpholine moiety, and aromatic substituents such as 3-methoxyphenyl and 4-methylphenyl. These elements contribute to its complex interactions with biological targets, making it a valuable scaffold for drug discovery. The pyrazole ring, in particular, is well-documented for its role in various pharmacophores, often exhibiting significant binding affinity to enzymes and receptors involved in metabolic and inflammatory processes.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies indicate that 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide may interact with proteins implicated in cancer progression, neurodegenerative diseases, and infectious disorders. These predictions are supported by experimental data from high-throughput screening assays, which have identified this molecule as a potent inhibitor of several key enzymes.
In the context of oncology research, the structural features of this compound suggest it could disrupt signaling pathways commonly dysregulated in tumors. For instance, the morpholine ring may modulate the activity of kinases that are overexpressed in certain cancers, while the pyrazole moiety could interfere with transcription factors involved in cell proliferation. Such interactions hold promise for developing novel antitumor agents with improved selectivity and reduced toxicity compared to existing therapies.
The pharmaceutical industry has increasingly recognized the importance of hybrid molecules like 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide due to their ability to combine multiple pharmacological properties into a single entity. This approach not only enhances binding affinity but also improves pharmacokinetic profiles, such as solubility and metabolic stability. The presence of both hydrophilic (morpholine) and lipophilic (aromatic rings) regions allows for efficient membrane penetration while maintaining aqueous solubility, a critical factor for drug bioavailability.
Moreover, synthetic methodologies have evolved significantly, enabling the efficient preparation of complex derivatives of this compound. Advances in multi-step organic synthesis, coupled with automated purification techniques, have streamlined the process of generating analogs for further characterization. This has accelerated the discovery pipeline for new drug candidates, allowing researchers to rapidly test hypotheses about structure-activity relationships.
From a biochemical perspective, the interaction between 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide and biological targets can be modulated by subtle changes in its chemical framework. For example, substituting the 3-methoxyphenyl group with other electron-withdrawing or donating groups may alter binding affinity or selectivity. Such modifications are guided by principles derived from quantum mechanics-based calculations, which provide insights into electronic distributions across the molecule.
The role of computational modeling in rational drug design cannot be overstated. By integrating experimental data with theoretical predictions, researchers can optimize lead compounds like 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide for improved efficacy and safety. This interdisciplinary approach has led to breakthroughs in understanding how molecular geometry influences biological activity, paving the way for more targeted therapies.
In conclusion, 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide exemplifies the synergy between chemistry and biology in addressing complex diseases. Its unique structural attributes make it a promising candidate for further exploration in medicinal chemistry. As research progresses, this compound is likely to contribute significantly to our understanding of disease mechanisms and the development of innovative treatments.
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